molecular formula C13H27N3O B1475901 2-(3-aminopiperidin-1-yl)-N-butyl-N-ethylacetamide CAS No. 2098061-92-6

2-(3-aminopiperidin-1-yl)-N-butyl-N-ethylacetamide

Cat. No. B1475901
CAS RN: 2098061-92-6
M. Wt: 241.37 g/mol
InChI Key: PAHVBPMZYOHCDM-UHFFFAOYSA-N
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Description

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidines are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Physical And Chemical Properties Analysis

Piperidine is a colorless liquid with an odor described as objectionable, typical of amines .

Scientific Research Applications

Pharmacological Synthesis

Piperidine derivatives, including compounds like 2-(3-aminopiperidin-1-yl)-N-butyl-N-ethylacetamide, are crucial in the synthesis of pharmaceuticals. They are present in more than twenty classes of drugs, playing a significant role in the development of new medicinal therapies . The compound’s structure allows for the creation of diverse pharmacologically active molecules, potentially leading to the development of novel treatments for various diseases.

Drug Discovery

In drug discovery, this compound can be used as a building block for the synthesis of small molecule libraries. These libraries are essential for high-throughput screening, which is a pivotal step in identifying new drug candidates . The aminopiperidine moiety is particularly valuable due to its prevalence in biologically active compounds.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its unique structure enables the construction of complex molecules through reactions such as cyclization, amination, and annulation. This makes it an invaluable tool for chemists developing new synthetic methodologies .

Material Science

In material science, piperidine derivatives can be used to modify the properties of materials at a molecular level. This compound could be involved in the synthesis of novel polymers or coatings with unique characteristics, such as enhanced durability or specific interaction with other substances.

Biological Studies

This compound may be used in biological studies to probe the function of proteins or enzymes. By attaching it to biomolecules or using it as a mimic of natural substrates, researchers can study the biological pathways and interactions within cells .

Chemical Biology

In chemical biology, this compound can be utilized to create probes or modulators of biological processes. It can help in understanding the underlying mechanisms of diseases and aid in the design of targeted therapies .

Neuroscience Research

Given the importance of piperidine structures in neuroactive drugs, this compound could be used in the synthesis of new molecules that target neurological pathways. It could contribute to the treatment of neurodegenerative diseases or psychiatric disorders .

Agricultural Chemistry

In agricultural chemistry, derivatives of this compound might be synthesized to serve as novel pesticides or herbicides. Their unique structures could offer new modes of action against pests and weeds, potentially leading to more effective and sustainable agricultural practices .

Safety and Hazards

Piperidine is classified as a flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage .

Future Directions

The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests that there is ongoing research in this field, and new developments are likely to occur in the future.

properties

IUPAC Name

2-(3-aminopiperidin-1-yl)-N-butyl-N-ethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N3O/c1-3-5-9-16(4-2)13(17)11-15-8-6-7-12(14)10-15/h12H,3-11,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHVBPMZYOHCDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)C(=O)CN1CCCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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